molecular formula C25H30ClN5O3 B12353721 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

Cat. No.: B12353721
M. Wt: 484.0 g/mol
InChI Key: CBNDYPBTDUSAIX-NJEKYYFSSA-N
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Description

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidin-2-one core, a benzimidazole ring, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves multiple steps, including the formation of the benzimidazole ring, the introduction of the morpholine group, and the final coupling with the piperidin-2-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the benzimidazole ring or the piperidin-2-one core, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific proteins or pathways.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one lies in its combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential pharmacological properties make it a valuable compound for research and development.

Properties

Molecular Formula

C25H30ClN5O3

Molecular Weight

484.0 g/mol

IUPAC Name

4-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)piperidin-2-one

InChI

InChI=1S/C25H30ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-4,11-13,19,21-22,28,32H,5-10,14H2,1H3,(H,27,33)(H,29,30)/t19?,21-,22?/m1/s1

InChI Key

CBNDYPBTDUSAIX-NJEKYYFSSA-N

Isomeric SMILES

CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NC[C@H](C4=CC(=CC=C4)Cl)O)N5CCOCC5

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3C(CCNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5

Origin of Product

United States

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